(3R)-Tridec-1-YN-3-OL
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Overview
Description
(3R)-Tridec-1-YN-3-OL is an organic compound characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-Tridec-1-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 1-decyne.
Hydroboration-Oxidation: The alkyne undergoes hydroboration using a borane reagent, followed by oxidation with hydrogen peroxide to introduce the hydroxyl group at the desired position.
Chiral Resolution: To obtain the (3R)-enantiomer, chiral resolution techniques such as chromatography or enzymatic resolution are employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or biocatalysts can enhance the efficiency of the chiral resolution step.
Chemical Reactions Analysis
Types of Reactions: (3R)-Tridec-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of (3R)-Tridec-1-YN-3-one or (3R)-Tridec-1-YN-3-oic acid.
Reduction: Formation of (3R)-Tridec-1-ene-3-OL or (3R)-Tridecane-3-OL.
Substitution: Formation of (3R)-Tridec-1-YN-3-chloride or (3R)-Tridec-1-YN-3-bromide.
Scientific Research Applications
(3R)-Tridec-1-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-Tridec-1-YN-3-OL involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group and triple bond allow the compound to interact with enzymes, receptors, and other biomolecules.
Pathways: The compound can modulate biochemical pathways related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
(3S)-Tridec-1-YN-3-OL: The enantiomer of (3R)-Tridec-1-YN-3-OL with similar chemical properties but different biological activity.
Tridec-1-YN-3-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Tridec-1-YN-3-one: The oxidized form of this compound with a ketone group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
649561-36-4 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(3R)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3/t13-/m0/s1 |
InChI Key |
NBXOZWAKVAGNDB-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C#C)O |
Canonical SMILES |
CCCCCCCCCCC(C#C)O |
Origin of Product |
United States |
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